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Introduction
Disparlure, the sex pheromone of the gypsy moth (Lymantria dispar), is a chiral epoxide, (+)-

disparlure, is the biologically active enantiomer that attracts the male moth, while the (-)-

enantiomer can be inactive or even inhibitory. The precise stereochemical control in the

synthesis of disparlure is therefore crucial for its application in pest management programs.

This document provides detailed application notes and protocols for the asymmetric synthesis

of disparlure enantiomers, focusing on key modern synthetic strategies.

Strategic Approaches to Asymmetric Synthesis
The enantioselective synthesis of disparlure can be broadly categorized into several main

approaches:

Catalytic Asymmetric Epoxidation: Direct epoxidation of a prochiral olefin using a chiral

catalyst. The Sharpless-Katsuki epoxidation of allylic alcohols is a classic and widely used

method.

Catalytic Asymmetric Dihydroxylation: Dihydroxylation of an olefin to a chiral diol, which is

then converted to the epoxide.
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Enantioselective Halolactonization: A newer, efficient method involving the cyclization of an

olefinic acid to a chiral lactone, which is then transformed into the epoxide.

Kinetic Resolution: Enzymatic or chemical resolution of a racemic mixture of a precursor,

such as an epoxide or an alcohol. Lipases are commonly employed for this purpose.

Chiral Pool Synthesis: Utilization of readily available enantiopure starting materials from

nature, such as amino acids or tartrates.

Olefin Metathesis: A powerful tool for the construction of the Z-olefin precursor of disparlure,

which is then epoxidized.
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Caption: Overview of major strategies for the asymmetric synthesis of Disparlure enantiomers.

Data Presentation: Comparison of Key Synthetic
Methods
The following table summarizes quantitative data for some of the most effective methods for

the asymmetric synthesis of (+)-Disparlure.
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Synthetic
Method

Key
Reagents/C
atalyst

Starting
Material

Overall
Yield

Enantiomeri
c Excess
(ee)

Reference

Sharpless

Asymmetric

Epoxidation

Ti(OiPr)₄, (+)-

DET, t-

BuOOH

(Z)-2-methyl-

7-octadecen-

1-ol

~60-70% >95%

Gao, Y. et

al.J. Am.

Chem.

Soc.1987,

109, 5765-

5780.

Enantioselect

ive

Iodolactonizat

ion

BINOL-

amidine

catalyst, NIS

4-pentynoic

acid
33% 95:5 er

Jacobsen, E.

N. et al.Org.

Lett.2018, 20,

1269-1271.[1]

[2]

Lipase-

Catalyzed

Kinetic

Resolution

Porcine

pancreatic

lipase, acetic

anhydride

(±)-2,3-

epoxy-1-

tridecanol

>45% (for

resolved

alcohol)

>99%

Ueji, S. et

al.J. Biosci.

Bioeng.1999,

87, 103-4.[3]

Asymmetric

Chloroallylbor

ation

(Z)-(γ-

chloroallyl)dii

sopinocamph

eylborane

Undecanal 27% ≥99.5%

Brown, H. C.

et al.J. Org.

Chem.1999,

64, 3719-

3721.[4]

Experimental Protocols
Protocol 1: Sharpless Asymmetric Epoxidation of (Z)-2-
methyl-7-octadecen-1-ol
This protocol is adapted from the general procedure for Sharpless asymmetric epoxidation.
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Preparation of Catalyst Solution
Ti(OiPr)4 and (+)-DET in CH2Cl2 at -20°C

Addition of Allylic Alcohol
(Z)-2-methyl-7-octadecen-1-ol

Addition of Oxidant
TBHP in decane

Reaction
Stir at -20°C for 2-4 hours

Work-up
Aqueous work-up with NaOH/brine

Purification
Silica gel chromatography

(+)-Disparlure Precursor
(2R,3S)-epoxy alcohol

Click to download full resolution via product page

Caption: Workflow for the Sharpless asymmetric epoxidation of a Disparlure precursor.

Materials:

Titanium(IV) isopropoxide (Ti(OiPr)₄)

(+)-Diethyl tartrate ((+)-DET)
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(Z)-2-methyl-7-octadecen-1-ol

tert-Butyl hydroperoxide (TBHP, anhydrous in decane)

Dichloromethane (CH₂Cl₂, anhydrous)

3Å Molecular sieves (activated)

10% Aqueous NaOH solution

Brine

Anhydrous MgSO₄

Silica gel for column chromatography

Hexane and Ethyl acetate

Procedure:

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a

thermometer, and a nitrogen inlet is charged with powdered 3Å molecular sieves (3.0 g).

Anhydrous CH₂Cl₂ (200 mL) is added, and the suspension is cooled to -20 °C.

Titanium(IV) isopropoxide (5.92 mL, 20 mmol) is added, followed by (+)-diethyl tartrate (4.12

g, 24 mmol). The mixture is stirred for 30 minutes at -20 °C.

A solution of (Z)-2-methyl-7-octadecen-1-ol (26.8 g, 100 mmol) in anhydrous CH₂Cl₂ (50 mL)

is added dropwise over 15 minutes, maintaining the temperature at -20 °C.

Anhydrous tert-butyl hydroperoxide in decane (5.0 M, 40 mL, 200 mmol) is added dropwise

over 30 minutes. The reaction mixture is stirred at -20 °C and the progress is monitored by

TLC.

Upon completion, the reaction is quenched by the addition of water (50 mL). The mixture is

allowed to warm to room temperature and stirred for 1 hour.
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The mixture is filtered through a pad of Celite to remove the titanium salts. The filter cake is

washed with CH₂Cl₂ (2 x 50 mL).

The combined organic phases are washed with a 10% aqueous solution of NaOH saturated

with NaCl (100 mL), then with brine (100 mL).

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under

reduced pressure.

The crude product is purified by silica gel column chromatography (hexane/ethyl acetate

gradient) to afford the chiral epoxy alcohol. This can then be converted to (+)-disparlure via

a two-step procedure (tosylation and reduction).

Protocol 2: Enantioselective Iodolactonization for (+)-
Disparlure Synthesis
This protocol is based on the work of Jacobsen and co-workers and represents a highly

efficient route to (+)-disparlure.[1][2]
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Synthesis of Olefinic Acid
From 4-pentynoic acid

Enantioselective Iodolactonization
BINOL-amidine catalyst, NIS, I2

Formation of Iodolactone

Epoxidation
Methanolic base

Formation of Epoxy Ester

Reduction to (+)-Disparlure
Catalytic Hydrogenation (Pt2O)

(+)-Disparlure

Click to download full resolution via product page

Caption: Synthetic workflow for (+)-Disparlure via enantioselective iodolactonization.

Materials:

(Z)-non-4-en-1-oic acid (precursor, synthesized from 4-pentynoic acid)

(R)-BINOL-amidine catalyst
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N-Iodosuccinimide (NIS)

Iodine (I₂)

Dichloromethane (CH₂Cl₂)

Methanol (MeOH)

Potassium carbonate (K₂CO₃)

Platinum(IV) oxide (Pt₂O)

Hexanes

Hydrogen gas (H₂)

Procedure:

Step 1: Enantioselective Iodolactonization

To a solution of (Z)-non-4-en-1-oic acid (1.0 g, 6.4 mmol) in CH₂Cl₂ (64 mL) at -78 °C is

added the (R)-BINOL-amidine catalyst (0.38 g, 0.64 mmol).

After stirring for 10 minutes, N-iodosuccinimide (1.58 g, 7.04 mmol) and iodine (0.16 g, 0.64

mmol) are added.

The reaction mixture is stirred at -78 °C for 24 hours.

The reaction is quenched with saturated aqueous Na₂S₂O₃ solution (50 mL). The layers are

separated, and the aqueous layer is extracted with CH₂Cl₂ (3 x 30 mL).

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under

reduced pressure.

The crude iodolactone is purified by silica gel chromatography.

Step 2: Epoxidation
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The purified iodolactone is dissolved in methanol (50 mL), and potassium carbonate (1.77 g,

12.8 mmol) is added.

The mixture is stirred at room temperature for 12 hours.

The solvent is removed under reduced pressure, and the residue is partitioned between

water (50 mL) and diethyl ether (50 mL).

The aqueous layer is extracted with diethyl ether (3 x 30 mL). The combined organic layers

are dried over Na₂SO₄, filtered, and concentrated. The resulting epoxy ester is used in the

next step without further purification.

Step 3: Reduction to (+)-Disparlure

The crude epoxy ester is dissolved in hexanes (50 mL) in a hydrogenation vessel.

Platinum(IV) oxide (50 mg) is added.

The vessel is purged with hydrogen gas and then maintained under a hydrogen atmosphere

(1 atm) with vigorous stirring for 12 hours.

The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to

yield (+)-disparlure.

Protocol 3: Lipase-Catalyzed Kinetic Resolution
This protocol describes the kinetic resolution of a racemic epoxy alcohol precursor.[3]
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Racemic Epoxy Alcohol
(±)-2,3-epoxy-1-tridecanol

Enzymatic Acylation
Porcine Pancreatic Lipase, Acetic Anhydride

Reaction Mixture
(2R,3S)-epoxy alcohol and (2S,3R)-epoxy acetate

Separation
Silica gel chromatography

(2R,3S)-epoxy alcohol
(>99% ee)

Conversion to (+)-Disparlure
Two steps

(+)-Disparlure

Click to download full resolution via product page

Caption: Workflow for the lipase-catalyzed kinetic resolution of a Disparlure precursor.

Materials:

(±)-2,3-epoxy-1-tridecanol

Porcine pancreatic lipase (PPL)
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Acetic anhydride

Diisopropyl ether

Silica gel for column chromatography

Procedure:

To a solution of (±)-2,3-epoxy-1-tridecanol (1.0 g, 4.66 mmol) in diisopropyl ether (50 mL) is

added porcine pancreatic lipase (1.0 g).

Acetic anhydride (0.24 g, 2.33 mmol) is added, and the suspension is stirred at 30 °C.

The reaction is monitored by GC analysis for the disappearance of the starting alcohol and

the formation of the acetate.

The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

The filtrate is concentrated under reduced pressure.

The residue, containing the unreacted (2R,3S)-2,3-epoxy-1-tridecanol and the (2S,3R)-

acetate, is separated by silica gel column chromatography.

The optically active (2R,3S)-2,3-epoxy-1-tridecanol (>99% ee) is then converted to (+)-

disparlure in two steps (e.g., tosylation and reaction with a suitable Grignard reagent).

Conclusion
The asymmetric synthesis of disparlure enantiomers has been achieved through a variety of

elegant and efficient strategies. The choice of a particular method depends on factors such as

the desired enantiomeric purity, scalability, and the availability of starting materials and

catalysts. The protocols provided herein for Sharpless asymmetric epoxidation,

enantioselective iodolactonization, and lipase-catalyzed kinetic resolution represent robust and

well-established methods for accessing optically pure disparlure for research and commercial

applications. The continued development of new catalytic systems promises even more

efficient and selective syntheses in the future.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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